

Technical Guide: Physicochemical Characteristics of L-691831

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | L-691831 | |
| Cat. No.: | B1673915 | Get Quote |

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated as "L-691831". The identifier is associated with a mechanical part. Therefore, this document serves as a comprehensive template, illustrating the expected data, experimental protocols, and visualizations for a technical guide on the solubility and stability of a hypothetical pharmaceutical compound, hereafter referred to as "Compound X". The presented data is illustrative and not based on experimental results for a real substance.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for documenting the core physicochemical properties of a new chemical entity.

Solubility Profile of Compound X

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following tables summarize the aqueous and solvent solubility of Compound X.

Table 1: Aqueous Solubility of Compound X at 25°C



| рН | Solubility (mg/mL) | Method |
|------|--------------------|-------------|
| 2.0 | 15.2 | Shake-Flask |
| 4.5 | 8.5 | Shake-Flask |
| 6.8 | 1.2 | Shake-Flask |
| 7.4 | 0.9 | Shake-Flask |
| 10.0 | 25.8 | Shake-Flask |

Table 2: Solubility of Compound X in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Classification |
|---------------------------|--------------------|-------------------|
| Water | 0.9 (at pH 7.4) | Slightly Soluble |
| Ethanol | 55.0 | Freely Soluble |
| Methanol | 72.1 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | > 200 | Very Soluble |
| Propylene Glycol | 25.3 | Soluble |
| Acetone | 18.9 | Soluble |
| Acetonitrile | 12.5 | Sparingly Soluble |

Stability Profile of Compound X

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This data is essential for determining storage conditions, re-test periods, and shelf life.

Table 3: Solid-State Stability of Compound X under Accelerated Conditions



| Condition | Duration | Assay (%) | Total Degradation Products (%) |
|--------------------------|-----------------------|-----------|-----------------------------------|
| 40°C / 75% RH | 1 Month | 99.2 | 0.8 |
| 40°C / 75% RH | 3 Months | 98.1 | 1.9 |
| 40°C / 75% RH | 6 Months | 96.5 | 3.5 |
| 50°C | 1 Month | 98.8 | 1.2 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 97.0 | 3.0 |

Table 4: Solution-State Stability of Compound X (1 mg/mL in pH 7.4 Buffer) at 25°C

| Time Point | Assay (%) | Major Degradant A (%) |
|------------|-----------|-----------------------|
| 0 Hours | 100.0 | < 0.05 |
| 24 Hours | 98.5 | 1.3 |
| 48 Hours | 97.1 | 2.6 |
| 72 Hours | 95.8 | 3.9 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results.

Solubility Determination: Shake-Flask Method

- Preparation: An excess amount of Compound X is added to a known volume of the test solvent (e.g., buffers of various pH, organic solvents) in a sealed glass vial.
- Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C ± 0.5°C) for 24 to 48 hours to ensure equilibrium is reached.
- Sample Processing: After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids. An aliquot of the supernatant is carefully removed and



filtered through a 0.45 µm filter to remove any particulate matter.

- Quantification: The concentration of Compound X in the filtrate is determined using a
 validated stability-indicating analytical method, typically High-Performance Liquid
 Chromatography (HPLC) with UV detection.[3] A standard calibration curve is used for
 quantification.
- Replicates: The experiment is performed in triplicate to ensure the precision of the results.

Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time.[4][5]

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 280 nm.
 - Column Temperature: 30°C.
- Forced Degradation Studies: To establish the stability-indicating nature of the method, Compound X is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[1] The method must be able to resolve the intact drug from its degradation products.
- Validation: The method is validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations Signaling Pathways and Workflows

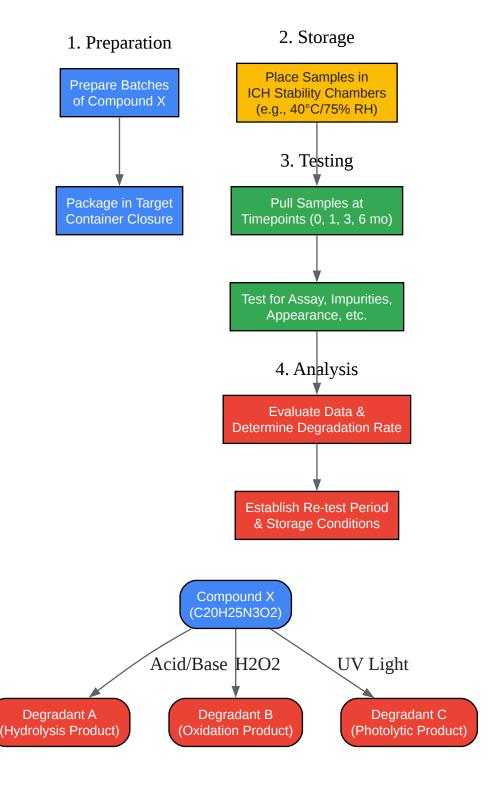




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Caption: Hypothetical signaling pathway initiated by Compound X.





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